molecular formula C10H14ClNO3 B222314 Altromycin I CAS No. 160219-88-5

Altromycin I

Cat. No.: B222314
CAS No.: 160219-88-5
M. Wt: 693.7 g/mol
InChI Key: WVVDREBPCDZKDW-UHFFFAOYSA-N
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Description

Altromycin I is a member of the altromycin family, which are anthraquinone-derived antibiotics. These compounds exhibit potent cytotoxic activity against a variety of tumor cell lines and have shown significant activity against Gram-positive bacteria . This compound, in particular, has been studied for its unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of altromycin I involves a series of complex reactions. The aglycone structures of altromycins are synthesized from a common advanced intermediate through a series of Claisen condensations and aromatizations, which afford the anthracene section. This is followed by the annulation of the pyrone ring . The functional groups of the intermediate can be manipulated for the enantioselective introduction of the epoxide side-chain of this compound .

Industrial Production Methods: Altromycins are produced by fermentation using a specific strain of actinomycete, designated as Strain AB 1246E-26. The fermentation process involves the use of a nutrient medium containing glucose, yeast extract, and calcium carbonate, with aeration and agitation at a controlled temperature . The altromycins are then extracted from the fermentation broth using organic solvents and purified by high-speed countercurrent chromatography .

Chemical Reactions Analysis

Types of Reactions: Altromycin I undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Altromycin I has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying anthraquinone derivatives and their chemical properties.

    Biology: this compound is studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Due to its potent cytotoxic activity, this compound is investigated as a potential anticancer agent.

    Industry: this compound is used in the development of new antibiotics and anticancer drugs.

Mechanism of Action

Altromycin I is compared with other similar compounds, such as pluramycin A and kidamycin. These compounds share structural similarities but differ in their specific functional groups and biological activities .

Properties

IUPAC Name

10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxynaphtho[2,3-h]chromene-4,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43NO12/c1-15-30(41)23(45-8)13-26(47-15)49-35-16(2)46-24(14-36(35,4)38(6)7)18-9-10-19-27(32(18)43)33(44)28-20(31(19)42)11-21(39)29-22(40)12-25(48-34(28)29)37(5)17(3)50-37/h9-12,15-17,23-24,26,30,35,39,41,43H,13-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVDREBPCDZKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936251
Record name 1,5-Anhydro-2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methylhexopyranosyl)-3-(dimethylamino)-1-[2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-4,7,12-trioxo-7,12-dihydro-4H-anthra[1,2-b]pyran-10-yl]-3-methylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160219-88-5
Record name Altromycin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160219885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methylhexopyranosyl)-3-(dimethylamino)-1-[2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-4,7,12-trioxo-7,12-dihydro-4H-anthra[1,2-b]pyran-10-yl]-3-methylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Altromycin I
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Altromycin I
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Altromycin I
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Altromycin I
Reactant of Route 5
Altromycin I
Reactant of Route 6
Altromycin I

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